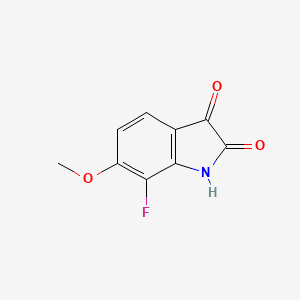

7-フルオロ-6-メトキシインドリン-2,3-ジオン

概要

説明

7-Fluoro-6-methoxyindoline-2,3-dione is an organic compound with the molecular formula C9H6FNO3 and a molecular weight of 195.15 g/mol This compound is part of the indoline family, which is known for its significant role in various biological and chemical processes

科学的研究の応用

Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.

Biology: This compound is investigated for its role as an intermediate in the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals due to its unique chemical properties.

作用機序

Target of Action

The primary target of the compound 7-Fluoro-6-methoxyindoline-2,3-dione is the EP3 receptor . This receptor plays a crucial role in various biological functions, including digestion, the nervous system, reabsorption in the kidneys, and uterine contraction activity .

Mode of Action

It is known to interact with the ep3 receptor, which can inhibit gastric acid secretion . This suggests that the compound may have a regulatory effect on the stomach’s acidity levels.

Biochemical Pathways

The compound’s interaction with the EP3 receptor affects several biochemical pathways. These pathways are involved in digestion, the nervous system, renal reabsorption, and uterine contraction activity

Result of Action

The molecular and cellular effects of 7-Fluoro-6-methoxyindoline-2,3-dione’s action are largely dependent on its interaction with the EP3 receptor. It is known to inhibit gastric acid secretion , which suggests it may have a role in regulating stomach acidity levels.

生化学分析

Biochemical Properties

7-Fluoro-6-methoxyindoline-2,3-dione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with the EP3 receptor, which is involved in multiple biological functions, including digestion, the nervous system, renal reabsorption, and uterine contraction activity . The nature of these interactions often involves binding to specific sites on the enzymes or receptors, leading to inhibition or activation of their functions.

Cellular Effects

The effects of 7-Fluoro-6-methoxyindoline-2,3-dione on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit gastric acid secretion, which is crucial for digestive processes . Additionally, its interaction with the EP3 receptor can modulate various cellular responses, including those related to the nervous and renal systems.

Molecular Mechanism

At the molecular level, 7-Fluoro-6-methoxyindoline-2,3-dione exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the interaction. For example, its binding to the EP3 receptor can lead to changes in gene expression and subsequent cellular responses . These interactions are critical for understanding the compound’s role in various biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-Fluoro-6-methoxyindoline-2,3-dione can change over time. The compound’s stability and degradation are essential factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time, affecting its long-term impact on cellular function . Long-term studies in vitro and in vivo have provided insights into its sustained effects on cellular processes.

Dosage Effects in Animal Models

The effects of 7-Fluoro-6-methoxyindoline-2,3-dione vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating specific biochemical pathways. At higher doses, toxic or adverse effects can occur . Understanding the threshold effects and safe dosage ranges is crucial for its potential therapeutic applications.

Metabolic Pathways

7-Fluoro-6-methoxyindoline-2,3-dione is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the overall biochemical landscape within cells . Detailed studies on its metabolic pathways are essential for comprehending its full range of biological activities.

Transport and Distribution

The transport and distribution of 7-Fluoro-6-methoxyindoline-2,3-dione within cells and tissues are critical for its function. It interacts with specific transporters and binding proteins that facilitate its movement across cellular compartments . These interactions determine its localization and accumulation, impacting its overall efficacy and activity.

Subcellular Localization

The subcellular localization of 7-Fluoro-6-methoxyindoline-2,3-dione is vital for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its precise localization helps elucidate its role in various cellular processes and its potential therapeutic applications.

準備方法

The synthesis of 7-Fluoro-6-methoxyindoline-2,3-dione involves several steps, typically starting from commercially available precursors. One common synthetic route includes the following steps :

Starting Material: The synthesis begins with 4-hydroxybenzaldehyde.

Methoxylation: The hydroxyl group is methylated using methyl iodide in the presence of potassium carbonate and dimethyl sulfoxide (DMSO) at 60°C.

Formation of Intermediate: The resulting product is then subjected to a series of reactions, including azidation and cyclization, to form the indoline core.

Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing advanced techniques such as continuous flow chemistry and automated synthesis.

化学反応の分析

7-Fluoro-6-methoxyindoline-2,3-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones under mild conditions using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can convert it into different indoline derivatives, often using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions, typically using reagents like sodium methoxide or potassium tert-butoxide.

類似化合物との比較

7-Fluoro-6-methoxyindoline-2,3-dione can be compared with other indoline derivatives, such as:

6-Methoxyindoline-2,3-dione: Lacks the fluorine atom, resulting in different chemical reactivity and biological activity.

7-Fluoroindoline-2,3-dione: Lacks the methoxy group, which affects its solubility and interaction with biological targets.

7-Methoxyindoline-2,3-dione: Similar structure but without the fluorine atom, leading to variations in its chemical and biological properties.

The presence of both fluorine and methoxy groups in 7-Fluoro-6-methoxyindoline-2,3-dione makes it unique, offering a distinct set of properties that can be leveraged in various applications.

生物活性

7-Fluoro-6-methoxyindoline-2,3-dione is a synthetic organic compound characterized by its unique structure, which includes a fluorine atom and a methoxy group. This compound has garnered attention in medicinal chemistry due to its interaction with biological targets, particularly the EP3 receptor. This article delves into the biological activity of 7-Fluoro-6-methoxyindoline-2,3-dione, summarizing its mechanisms of action, biochemical pathways, and potential therapeutic applications.

- Molecular Formula : C9H6FNO3

- Molecular Weight : 195.15 g/mol

- CAS Number : 1180497-43-1

The primary target of 7-Fluoro-6-methoxyindoline-2,3-dione is the EP3 receptor , a subtype of prostaglandin E receptors. The interaction with this receptor leads to several biological effects:

- Inhibition of Gastric Acid Secretion : The compound has been shown to inhibit gastric acid secretion, which is crucial for digestive health. This action is mediated through the EP3 receptor, influencing gastric physiology and potentially offering therapeutic benefits for conditions like peptic ulcers.

-

Impact on Biochemical Pathways : The interaction with the EP3 receptor affects multiple pathways involved in:

- Digestion

- Nervous system function

- Renal reabsorption

- Uterine contraction activity.

Cellular Effects

The compound influences various cellular processes through its action on signaling pathways and gene expression. Notably, it has been observed to:

- Modulate cell signaling pathways that affect cellular metabolism.

- Influence gene expression related to digestive processes and other physiological functions.

Comparative Analysis

To understand the unique properties of 7-Fluoro-6-methoxyindoline-2,3-dione, it is useful to compare it with similar compounds:

| Compound Name | Key Differences |

|---|---|

| 6-Methoxyindoline-2,3-dione | Lacks fluorine; different reactivity and activity |

| 7-Fluoroindoline-2,3-dione | Lacks methoxy group; altered solubility |

| 7-Methoxyindoline-2,3-dione | Similar structure but without fluorine |

The presence of both fluorine and methoxy groups in 7-Fluoro-6-methoxyindoline-2,3-dione enhances its chemical reactivity and biological activity compared to these analogs.

Case Studies and Research Findings

Research studies have explored the biological activities of indoline derivatives similar to 7-Fluoro-6-methoxyindoline-2,3-dione. For instance:

- Acetylcholinesterase Inhibition : A study demonstrated that certain indoline derivatives exhibit potent inhibitory effects on acetylcholinesterase (AChE), which is vital for treating Alzheimer's disease. Although this study did not focus directly on 7-Fluoro-6-methoxyindoline-2,3-dione, it highlights the potential for indoline derivatives in neuroprotection .

- Anticancer Activity : Research into related compounds has shown promising results in cancer cell line studies where indoline derivatives exhibited cytotoxic effects against various cancer types. This suggests that similar compounds may possess anticancer properties worth investigating further.

特性

IUPAC Name |

7-fluoro-6-methoxy-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO3/c1-14-5-3-2-4-7(6(5)10)11-9(13)8(4)12/h2-3H,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWINKHZAKGPMPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C(=O)C(=O)N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。